

# Spectroscopic and Biological Insights into Aphadilactone B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aphadilactone B**, a diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia. The document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside the experimental protocols utilized for their acquisition. Furthermore, it explores the biological context of **Aphadilactone B**'s activity, with a focus on its role as a Diacylglycerol O-acyltransferase-1 (DGAT-1) inhibitor and its antimalarial properties against Plasmodium falciparum.

#### **Spectroscopic Data of Aphadilactone B**

The structural elucidation of **Aphadilactone B** has been accomplished through a combination of advanced spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and IR spectroscopy.

## Table 1: 1H NMR Spectroscopic Data for Aphadilactone B (CDCl₃)



Position	δΗ (ppm), mult. (J in Hz)
1	2.25, m
1'	2.25, m
2	1.70, m
2'	1.70, m
3	1.45, m
3'	1.45, m
5	2.95, d (10.0)
5'	2.95, d (10.0)
6	5.85, dd (10.0, 2.5)
6'	5.85, dd (10.0, 2.5)
7	5.95, d (2.5)
7'	5.95, d (2.5)
9	2.10, m
9'	2.10, m
11	3.15, s
11'	3.15, s
12	1.55, m
12'	1.55, m
14	4.90, br s
14'	4.90, br s
14	4.80, br s
14'	4.80, br s
15	1.80, s



15'	1.80, s
18	1.10, s
18'	1.10, s
19	1.05, s
19'	1.05, s
20	1.20, s
20'	1.20, s
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Table 2: 13C NMR Spectroscopic Data for Aphadilactone B (CDCl<sub>3</sub>)



Position	δC (ppm)
1	38.5
1'	38.5
2	19.5
2'	19.5
3	42.0
3'	42.0
4	33.5
4'	33.5
5	55.0
5'	55.0
6	128.0
6'	128.0
7	125.0
7'	125.0
8	140.0
8'	140.0
9	45.0
9'	45.0
10	37.0
10'	37.0
11	60.0
11'	60.0
12	25.0



12'	25.0
13	148.0
13'	148.0
14	110.0
14'	110.0
15	22.0
15'	22.0
16	175.0
16'	175.0
17	170.0
17'	170.0
18	28.0
18'	28.0
19	21.0
19'	21.0
20	15.0
20'	15.0

**Table 3: Mass Spectrometry and Infrared Spectroscopy** 

**Data for Aphadilactone B** 

Spectroscopic Technique	Observed Value
HRESIMS (m/z)	[M+Na]+ 693.3665
IR (KBr) ν <sub>max</sub> (cm <sup>-1</sup> )	3450, 2950, 1770, 1740, 1650, 1250, 1050

### **Experimental Protocols**



The spectroscopic data presented above were acquired using standard, state-of-the-art methodologies for the analysis of natural products.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: 1D and 2D NMR spectra were recorded on a Bruker AV-500 spectrometer.
- Sample Preparation: Samples of Aphadilactone B were dissolved in deuterated chloroform (CDCl₃).
- Data Acquisition:
  - ¹H NMR spectra were acquired at 500 MHz.
  - <sup>13</sup>C NMR spectra were acquired at 125 MHz.
  - Standard pulse sequences were utilized for the acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
- Data Processing: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CDCl<sub>3</sub>: δH 7.26, δC 77.16). Coupling constants (J) are reported in Hertz (Hz).

#### **Mass Spectrometry (MS)**

- Instrumentation: High-resolution electrospray ionization mass spectra (HRESIMS) were obtained using an Agilent 6230 TOF LC/MS system.
- Sample Preparation: The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.
- Data Acquisition: Spectra were acquired in positive ion mode. The mass-to-charge ratio (m/z) for the sodiated molecule ([M+Na]+) was determined.

#### Infrared (IR) Spectroscopy

- Instrumentation: IR spectra were recorded on a Nicolet 6700 FT-IR spectrometer.
- Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.



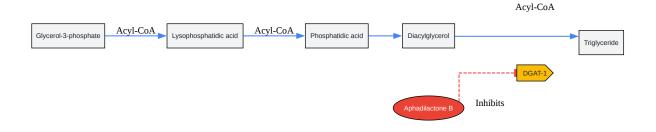
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup>. The absorption bands (v<sub>max</sub>) are reported in reciprocal centimeters (cm<sup>-1</sup>).

#### **Biological Activity and Signaling Pathways**

**Aphadilactone B** exhibits promising biological activities, including the inhibition of DGAT-1 and antimalarial effects. Understanding the underlying molecular pathways is crucial for its potential development as a therapeutic agent.

#### Inhibition of Diacylglycerol O-acyltransferase-1 (DGAT-1)

DGAT-1 is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes. The following diagram illustrates the simplified triglyceride synthesis pathway and the point of inhibition by **Aphadilactone B**.



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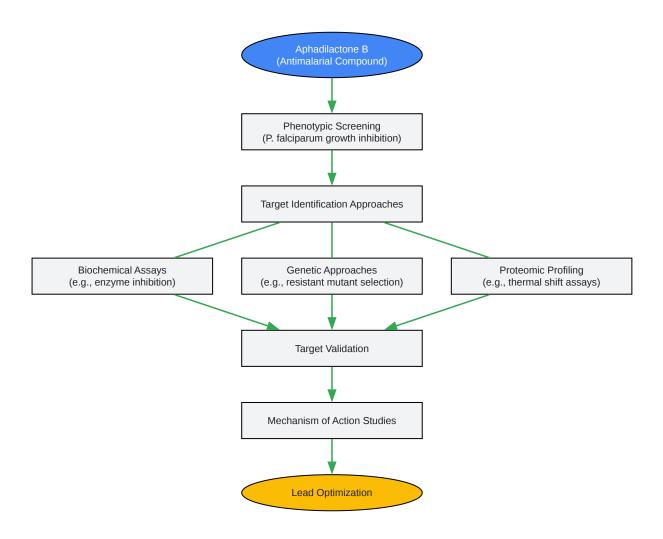
Caption: Inhibition of DGAT-1 by **Aphadilactone B** in the triglyceride synthesis pathway.

#### Antimalarial Activity against Plasmodium falciparum

**Aphadilactone B** has demonstrated significant activity against the malaria parasite, Plasmodium falciparum. While the exact mechanism of action is still under investigation, it is hypothesized to interfere with essential metabolic pathways within the parasite, such as lipid metabolism, which is crucial for parasite proliferation and membrane biogenesis. The following



workflow outlines a general approach to identifying the molecular targets of antimalarial compounds.



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Caption: Experimental workflow for identifying the molecular target of **Aphadilactone B**.

#### Conclusion



This technical guide provides a consolidated resource for the spectroscopic characterization and biological context of **Aphadilactone B**. The detailed NMR, MS, and IR data, coupled with the experimental protocols, offer a foundational dataset for researchers in natural product chemistry and drug discovery. The visualization of its inhibitory action on the DGAT-1 pathway and a general workflow for elucidating its antimalarial mechanism of action provide a framework for further investigation into its therapeutic potential. This information is intended to facilitate and accelerate research and development efforts focused on this promising natural product.

 To cite this document: BenchChem. [Spectroscopic and Biological Insights into Aphadilactone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15589806#spectroscopic-data-for-aphadilactone-b-nmr-ms-ir]

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